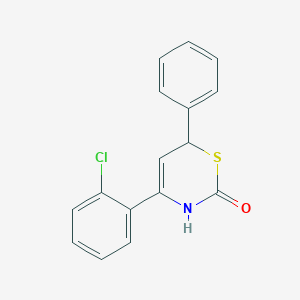
4-(2-Chlorophenyl)-6-phenyl-3,6-dihydro-2H-1,3-thiazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)-6-phenyl-3,6-dihydro-2H-1,3-thiazin-2-one is a heterocyclic compound that belongs to the thiazine family This compound is characterized by the presence of a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-6-phenyl-3,6-dihydro-2H-1,3-thiazin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzaldehyde with thiourea and acetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chlorophenyl)-6-phenyl-3,6-dihydro-2H-1,3-thiazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine and tetrahydrothiazine derivatives.
Substitution: Various substituted thiazine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-6-phenyl-3,6-dihydro-2H-1,3-thiazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
4-(2-Chlorophenyl)-6-phenyl-3,6-dihydro-2H-1,3-thiazin-2-one can be compared with other thiazine derivatives:
Similar Compounds: 2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole, 2-(2-Chlorophenyl)-4,5-dihydro-1H-imidazole.
Uniqueness: The presence of both chlorine and phenyl groups in the structure of this compound imparts unique chemical and biological properties, distinguishing it from other thiazine derivatives.
Properties
CAS No. |
176495-08-2 |
|---|---|
Molecular Formula |
C16H12ClNOS |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-6-phenyl-3,6-dihydro-1,3-thiazin-2-one |
InChI |
InChI=1S/C16H12ClNOS/c17-13-9-5-4-8-12(13)14-10-15(20-16(19)18-14)11-6-2-1-3-7-11/h1-10,15H,(H,18,19) |
InChI Key |
BBTCAZIXSWEJPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC(=O)S2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


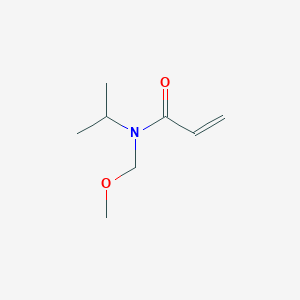
![4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12570854.png)
![2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester](/img/structure/B12570858.png)
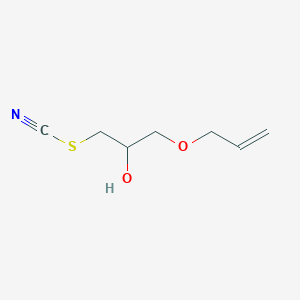
![6-Chloropyrazino[2,3-a]phenazin-5(7H)-one](/img/structure/B12570867.png)
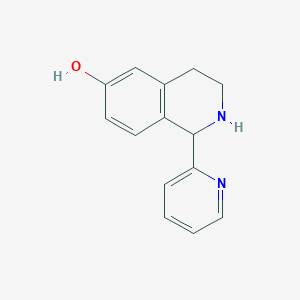


![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)
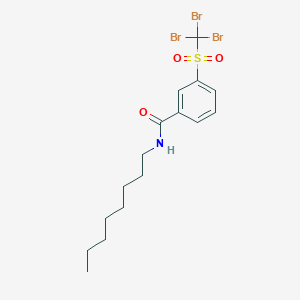
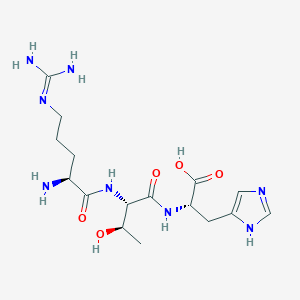
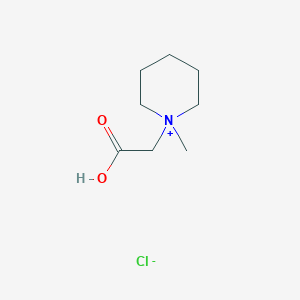
![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)

